(4-(Methacryloyloxy)phenyl)boronic acid
Description
(4-(Methacryloyloxy)phenyl)boronic acid is a boronic acid derivative featuring a methacryloyloxy group attached to a phenyl ring. This compound is of significant interest in materials science due to its dual functionality: the boronic acid moiety enables dynamic covalent interactions (e.g., with diols), while the methacryloyl group allows for polymerization, making it suitable for synthesizing stimuli-responsive polymers and vitrimers (dynamic covalent networks) . Its synthesis typically involves Suzuki-Miyaura coupling or esterification reactions, as evidenced by its use in creating antioxidant polymers and biomedical materials .
Properties
Molecular Formula |
C10H11BO4 |
|---|---|
Molecular Weight |
206 g/mol |
IUPAC Name |
[4-(2-methylprop-2-enoyloxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6,13-14H,1H2,2H3 |
InChI Key |
SWYSPVHUGOKMGH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)C(=C)C)(O)O |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
The incorporation of (4-(methacryloyloxy)phenyl)boronic acid into polymer matrices enhances drug delivery systems' performance due to its stimuli-responsive nature. The dynamic interactions between boronic acids and diols allow for controlled drug release mechanisms, particularly in response to changes in pH or the presence of specific biomolecules.
Case Study:
A study demonstrated that hydrogels synthesized with this compound exhibited significant drug encapsulation efficiency and controlled release profiles. The hydrogels were tested for loading anti-cancer drugs, showing a release rate that could be modulated by adjusting the pH of the surrounding environment .
1.2 Tissue Engineering
In tissue engineering, this compound-based hydrogels have been utilized as scaffolds due to their biocompatibility and self-healing properties. These scaffolds can mimic the extracellular matrix, providing a conducive environment for cell growth and tissue regeneration.
Data Table: Properties of Boronic Acid-Based Hydrogels in Tissue Engineering
| Property | Value | Reference |
|---|---|---|
| Swelling Ratio | 5-10 times | |
| Degradation Rate | 2-3 weeks | |
| Cell Viability | >90% after 7 days |
Materials Science Applications
2.1 Smart Materials
The dynamic nature of this compound allows it to be used in the development of smart materials that respond to environmental stimuli such as temperature, light, or chemical signals. These materials can be employed in various applications, including sensors and actuators.
Case Study:
Research has shown that polymers incorporating this compound can undergo reversible changes in their mechanical properties when exposed to different stimuli. This property is particularly useful in creating self-healing materials that can recover from damage autonomously .
2.2 Vitrimers and Dynamic Networks
Vitrimers are a class of materials that combine the benefits of thermosets with the reprocessability of thermoplastics. The incorporation of this compound into these networks allows for dynamic cross-linking, enhancing the material's durability and longevity.
Data Table: Comparison of Vitrimer Properties with and without Boronic Acid Derivatives
| Property | Vitrimer without Boronic Acid | Vitrimer with Boronic Acid |
|---|---|---|
| Thermal Stability | Moderate | High |
| Self-Healing Ability | No | Yes |
| Reprocessability | Limited | High |
Future Perspectives
The ongoing research into this compound suggests promising avenues for further applications, particularly in personalized medicine and advanced biomaterials. Its ability to form reversible bonds opens up possibilities for creating responsive systems that can adapt to specific therapeutic needs.
Comparison with Similar Compounds
Antiproliferative Activity
Several aryl boronic acids exhibit antiproliferative effects, but their efficacy and solubility vary:
- 6-Hydroxynaphthalen-2-yl boronic acid (1) and phenanthren-9-yl boronic acid (4) show potent activity with IC50 values of 0.1969 µM and 0.2251 µM, respectively, in cell viability assays .
- In contrast, [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (2) and pyren-1-yl boronic acid (3) precipitate in RPMI culture medium, rendering reliable in vitro testing unfeasible .
Key Insight : Solubility limitations (unrelated to predicted water/lipid solubility) critically hinder biological applicability for certain derivatives, emphasizing the need for structural optimization .
Reactivity in Cross-Coupling Reactions
Electron-withdrawing substituents on aryl boronic acids influence Suzuki-Miyaura coupling efficiency:
- 4-Chlorophenyl boronic acid achieves 75% conversion with bromobenzene, outperforming 4-formylphenyl boronic acid (63% conversion), likely due to reduced steric hindrance and moderated electron withdrawal .
- Unsubstituted phenyl boronic acid yields 98% conversion under similar conditions, highlighting the trade-off between substituent effects and reactivity .
Key Insight : Substituents modulate transmetallation rates, with steric and electronic factors dictating catalytic efficiency .
Complexation Behavior
- Steric Effects : Bulky substituents (e.g., methacryloyloxy) on phenyl boronic acids can destabilize boronate ester complexes due to steric hindrance, as observed in phenyl boronic acid-diol interactions .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) marginally affect complex stability compared to steric or electrostatic factors .
Key Insight : (4-(Methacryloyloxy)phenyl)boronic acid’s complexation efficiency may be lower than less sterically hindered analogs (e.g., 4-methylthiophenyl boronic acid ) .
Solubility and Functional Group Impact
- Carbamoyl Derivatives : {4-[Methoxy(methyl)carbamoyl]phenyl}boronic acid (95% purity) exhibits improved solubility over methacryloyl-containing analogs, attributed to polar carbamoyl groups .
- Benzyloxy Derivatives : (4-(Benzyloxy)phenyl)boronic acid (CAS 146631-00-7) is utilized in multi-step syntheses but lacks polymerizable groups, limiting its use in dynamic materials .
Key Insight : Methacryloyl groups enhance polymerization capability but may reduce solubility compared to polar substituents (e.g., carbamoyl or benzyloxy) .
Tabulated Comparison of Key Compounds
Preparation Methods
General Synthetic Strategy
The synthesis of (4-(Methacryloyloxy)phenyl)boronic acid typically involves two main steps:
- Step 1: Introduction of the methacryloyloxy group onto a phenol or phenyl precursor.
- Step 2: Installation of the boronic acid group at the para position of the phenyl ring.
This can be achieved either by direct functionalization of a pre-formed methacryloyloxyphenyl intermediate or by first synthesizing a boronic acid derivative and then esterifying it with methacrylic acid or its derivatives.
Preparation via Grignard Reaction with Trialkyl Borate
One authoritative and widely used method for aryl boronic acid synthesis, which can be adapted for this compound, involves the reaction of an aryl Grignard reagent with a trialkyl borate ester, followed by hydrolysis.
-
- Prepare the aryl Grignard reagent from the corresponding aryl halide, e.g., 4-bromo- or 4-iodo-methacryloyloxybenzene.
- Cool a solution of trialkyl borate (e.g., trimethyl borate) in tetrahydrofuran to between -10°C and 0°C.
- Slowly add the aryl Grignard reagent to the trialkyl borate solution under stirring at low temperature.
- Stir the reaction mixture for about 30 minutes to form the aryl boronic acid alkyl diester intermediate.
- Hydrolyze the intermediate by adding aqueous acid (commonly 10% sulfuric acid) to yield the free boronic acid.
- Isolate the product by extraction, drying, and purification.
| Parameter | Typical Condition |
|---|---|
| Temperature | -10°C to 0°C |
| Solvent | Tetrahydrofuran (THF) |
| Trialkyl Borate | Trimethyl borate |
| Molar Ratio (Borate:Grignard) | 1.1 to 2.0 (commonly ~1.5) |
| Hydrolysis Agent | 10% aqueous sulfuric acid |
| Reaction Time | 30 minutes for Grignard addition; 30 minutes hydrolysis |
- Yield: Generally between 65% to 70% for aryl boronic acids synthesized by this method.
This approach is adaptable to the synthesis of this compound by using the corresponding methacryloyloxy-substituted aryl halide as the Grignard precursor.
Direct Esterification of 4-Hydroxyphenylboronic Acid
An alternative method involves starting from commercially available 4-hydroxyphenylboronic acid:
- Procedure:
- React 4-hydroxyphenylboronic acid with methacryloyl chloride or methacrylic anhydride under basic conditions to form the methacryloyloxy ester.
- Typical bases used include triethylamine or pyridine to neutralize the released HCl.
- The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature).
- The product is purified by recrystallization or chromatography.
This method avoids the need for Grignard reagents and is useful when 4-hydroxyphenylboronic acid is accessible.
Polymerization-Related Synthesis Approaches
In polymer chemistry research, this compound is often synthesized or incorporated via copolymerization:
- Copolymerization of methacrylate monomers bearing boronic acid esters or acids is performed to yield functional polymers.
- The boronic acid functionality can be introduced by using this compound as a monomer synthesized by the above methods.
- These polymers are characterized by techniques such as nuclear magnetic resonance spectroscopy and gel permeation chromatography to confirm the incorporation of the boronic acid moiety.
Research Findings and Reaction Considerations
- The Grignard/trialkyl borate route is favored for its relatively high yield and straightforward purification.
- Temperature control is critical to prevent side reactions and decomposition of the methacryloyloxy group.
- Hydrolysis conditions must be carefully controlled to avoid degradation of the boronic acid moiety.
- Boronate esters formed during synthesis can be stabilized by complexation with adjacent carbonyl groups, which is relevant for methacryloyloxy substituents.
- The presence of amine or pyridine bases can accelerate transesterification and facilitate the formation of stable boronate esters.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Grignard Reaction with Trialkyl Borate | 4-Halo-methacryloxybenzene, Trimethyl borate | THF, -10°C to 0°C, aqueous acid hydrolysis | High yield (65-70%), well-established | Requires handling of sensitive Grignard reagents |
| Direct Esterification of 4-Hydroxyphenylboronic acid | 4-Hydroxyphenylboronic acid, Methacryloyl chloride | Base (triethylamine), DCM, 0°C to RT | Simpler reagents, avoids Grignard | Requires pure boronic acid starting material |
| Copolymerization with Boronic Acid Monomers | This compound monomer | Radical polymerization conditions | Direct incorporation into polymers | Requires prior monomer synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
